Pioglitazone (potassium salt)
Overview
Description
Pioglitazone is an orally active and selective PPARγ (peroxisome proliferator-activated receptor) agonist with high affinity binding to the PPARγ ligand-binding domain . It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus .
Synthesis Analysis
A novel process for the synthesis of pioglitazone and its salts has been described in a patent . The process features high-yielding transformations employing inexpensive reagents and recoverable solvents .Molecular Structure Analysis
The molecular formula of Pioglitazone is C19H20N2O3S . The average mass is 394.529 Da and the monoisotopic mass is 394.075348 Da .Chemical Reactions Analysis
An improved process for pioglitazone is described, featuring high-yielding transformations employing inexpensive reagents and recoverable solvents .Physical And Chemical Properties Analysis
The molecular weight of Pioglitazone is 356.44 g/mol . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Pioglitazone has shown potential in cardiac health, specifically in reducing cardiocyte apoptosis and mitochondrial ultrastructure injury in ischemic/reperfused hearts of rats. This effect might be linked to the opening of mitochondrial ATP-sensitive potassium channels (Li et al., 2008).
In the context of renal function and hormonal responses, pioglitazone has been observed to increase diurnal proximal sodium retention in diabetic and hypertensive individuals, potentially leading to fluid retention and increased incidence of congestive heart failure (Zanchi et al., 2010).
Pioglitazone is found to stimulate potassium channels in hippocampal neurons, which might explain its pharmacological actions in these neurons (Chen et al., 2018).
It induces dilation in isolated porcine retinal arterioles, mediated by nitric oxide release and Kv channel activation, offering insights into treatments for diabetic retinopathy (Omae et al., 2011).
Pioglitazone has been demonstrated to ameliorate left ventricular hypertrophy, fibrosis, and diastolic dysfunction in rats, potentially through activation of AMP-activated protein kinase signaling in the heart (Matsuura et al., 2015).
The drug also influences lipid metabolism in humans. It increased the expression of genes related to glycerol-3-phosphate synthesis in subcutaneous fat of type 2 diabetic patients (Bogacka et al., 2004).
In another study, pioglitazone stimulated mitochondrial biogenesis and expression of genes involved in fatty acid oxidation in human subcutaneous adipose tissue (Bogacka et al., 2005).
Pioglitazone has been shown to have a positive impact on lipoproteins, inflammatory markers, and adipokines in nondiabetic patients with metabolic syndrome (Szapary et al., 2006).
The drug has been used in the context of cocaine use disorder, where it was found to modify craving intensity and brain white matter integrity in patients (Schmitz et al., 2017).
Safety And Hazards
Future Directions
Pioglitazone has been widely used as an insulin sensitizer drug for type 2 diabetes mellitus (T2DM) since 1985 . Despite safety concerns about fluid retention, data from clinical trials have not provided conclusive evidence for a benefit or a harm on cardiac function . Future research may focus on the biological mechanisms through which pioglitazone protects the immunometabolic health of adipocytes in the face of increased lipid storage .
properties
IUPAC Name |
potassium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S.K/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUUYXLNBAJFIM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19KN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pioglitazone (potassium salt) | |
CAS RN |
1266523-09-4 | |
Record name | Pioglitazone potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266523094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIOGLITAZONE POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1ZX7RX9WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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